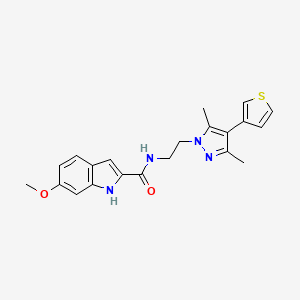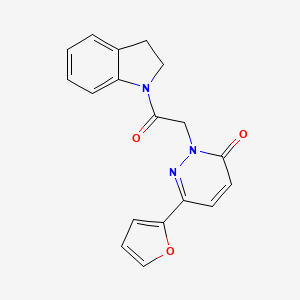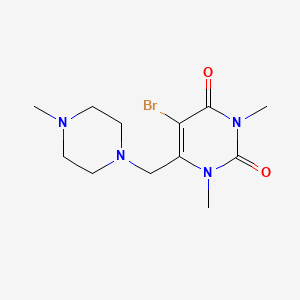![molecular formula C22H21N7O2 B2651916 6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-58-0](/img/structure/B2651916.png)
6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine . It’s related to a series of compounds that were designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these acylated 5-acetyl-4-aminopyrimidines are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenylpiperazinyl group attached to a triazolopyrimidinone core . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and possibly other steps depending on the specific synthetic route . The exact reactions would depend on the starting materials and conditions used.Applications De Recherche Scientifique
Phosphodiesterase Inhibition and Antihypertensive Activity
Compounds closely related to the chemical have been synthesized and evaluated for their inhibition of cyclic GMP-specific phosphodiesterase (type V), demonstrating significant enzymatic and cellular activity. These activities suggest potential for exploring cardiovascular therapeutic applications, specifically regarding antihypertensive effects. Notable compounds in this category showed significant in vivo oral antihypertensive activity, highlighting their potential as lead compounds for further drug development in cardiovascular disease management (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Agents
Research on analogs of the compound has revealed significant anticancer and anti-5-lipoxygenase activities. Novel series of derivatives were synthesized and showed cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) discussions in these studies offer insights into designing more potent analogs with targeted anticancer properties (Rahmouni et al., 2016). Additionally, certain derivatives have been identified with significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Antibacterial Activity
Further studies have demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on structural analogs of the compound , addressing the need for new treatments in the face of antibiotic resistance (Ali et al., 2003).
Neurodegenerative Disease Research
Compounds with a similar structural framework have been explored for their role in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds act as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in improving cognitive functions in disorders such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Mécanisme D'action
The mechanism of action of this compound is likely related to its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . This could potentially make it useful in the treatment of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .
Orientations Futures
Propriétés
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-19(27-13-11-26(12-14-27)17-7-3-1-4-8-17)15-28-16-23-21-20(22(28)31)24-25-29(21)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMGMDVOOXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)